4-(Pentan-3-yloxy)benzoic acid
CAS No.: 1500024-56-5
Cat. No.: VC8410196
Molecular Formula: C12H16O3
Molecular Weight: 208.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1500024-56-5 |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 |
IUPAC Name | 4-pentan-3-yloxybenzoic acid |
Standard InChI | InChI=1S/C12H16O3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14) |
Standard InChI Key | IORPZOKHCNDOTA-UHFFFAOYSA-N |
SMILES | CCC(CC)OC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CCC(CC)OC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(pentan-3-yloxy)benzoic acid, reflecting its substitution pattern: a pentan-3-yloxy group (-O-CH) at the fourth position of the benzoic acid backbone . Its molecular formula corresponds to a molar mass of 208.25 g/mol, as confirmed by PubChem .
Structural Characterization
The molecule consists of:
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A benzene ring substituted with a carboxylic acid (-COOH) group at position 1.
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An ether-linked pentan-3-yloxy group (-O-CH(CHCH)) at position 4.
The SMILES notation and InChIKey provide unambiguous representations of its structure . The branched alkyl chain introduces steric effects, influencing reactivity and intermolecular interactions.
Synthesis and Manufacturing
Conventional Esterification-Hydrolysis Route
The most common synthesis involves a two-step process:
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Esterification: 4-Hydroxybenzoic acid reacts with pentan-3-ol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 4-(pentan-3-yloxy)benzoate.
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Hydrolysis: The ester intermediate undergoes base- or acid-catalyzed hydrolysis to yield the free carboxylic acid :
Acidification then generates the final product.
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction time and improves yield compared to traditional reflux methods.
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Continuous Flow Processes: Enhance scalability and safety for industrial production.
Physicochemical Properties
Experimental and computed properties of 4-(pentan-3-yloxy)benzoic acid include:
The relatively high XLogP3 value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like ethanol or dichloromethane.
Reactivity and Functional Transformations
Carboxylic Acid Reactions
The -COOH group participates in typical acid-base and nucleophilic acyl substitution reactions:
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Salt Formation: Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
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Esterification: Re-esterification with alcohols under acidic conditions yields derivatives for further applications.
Ether Group Reactivity
The pentan-3-yloxy chain is generally inert under mild conditions but can undergo cleavage via strong acids (e.g., HBr in acetic acid) to regenerate 4-hydroxybenzoic acid .
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